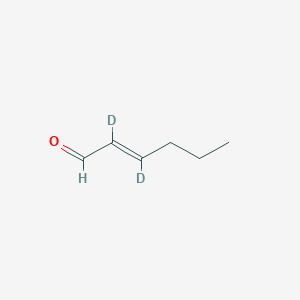
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a cyclopropylmethyl group, a hydroxyl group, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the appropriate benzoyl chloride with a primary amine, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.
化学反应分析
Types of Reactions
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-alkylated benzamides.
科学研究应用
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and benzamide structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Cyclopropylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding properties and reactivity.
2-Hydroxy-N-methylbenzamide: Lacks the cyclopropylmethyl group, which may reduce its steric bulk and alter its interaction with molecular targets.
3-(Cyclopropylmethyl)benzamide: Lacks the hydroxyl group, which may decrease its ability to form hydrogen bonds.
Uniqueness
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the cyclopropylmethyl group, hydroxyl group, and N-methyl group allows for a diverse range of interactions and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-(cyclopropylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)10-4-2-3-9(11(10)14)7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
InChI 键 |
SWWVBUQZJIPOIR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC(=C1O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



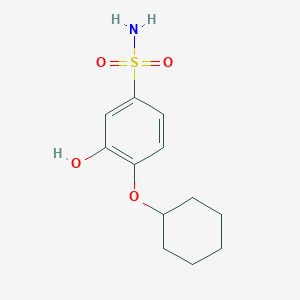
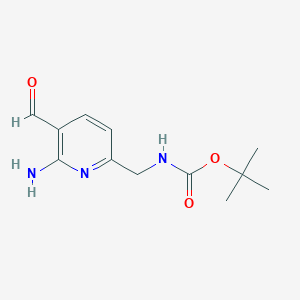
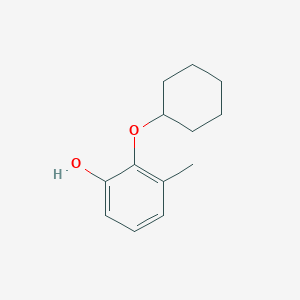
![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
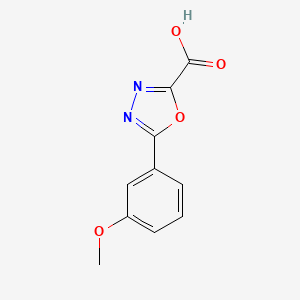
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)

